BMS-200

Immuno-oncology PD-1/PD-L1 Small molecule inhibitor

Choose BMS-200 for superior potency (IC50 80 nM vs. BMS-202's 654 nM) and validated 1.7 Å co-crystal structure (PDB:5N2F). Its distinct low hydrophobicity ensures reproducible HTRF binding assays and rational drug design. Avoid potency loss and solubility artifacts inherent to BMS-202 analogs. Procure BMS-200 for reliable PD-L1 dimerization studies.

Molecular Formula C27H27F2NO6
Molecular Weight 499.5 g/mol
Cat. No. B13848474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-200
Molecular FormulaC27H27F2NO6
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)F)CNCC(CC(=O)O)O)F
InChIInChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1
InChIKeyUUBRFEROHJGRBO-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-BMS-200: A High-Resolution PD-1/PD-L1 Small Molecule Inhibitor for Immuno-Oncology Research Procurement


(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid, commonly designated BMS-200 (CAS 1675203-82-3), is a chiral, non-peptidic small molecule belonging to the biphenyl-based class of PD-1/PD-L1 immune checkpoint inhibitors. It functions by directly binding to PD-L1 and inducing its dimerization, thereby blocking the PD-1/PD-L1 protein-protein interaction (PPI) that suppresses T-cell activity . BMS-200 exhibits an IC50 of 80 nM in cell-free homogeneous time-resolved fluorescence (HTRF) binding assays and is characterized by a co-crystal structure with PD-L1 solved at a high resolution of 1.7 Å (PDB ID: 5N2F), which provides a robust structural foundation for rational drug design and analog development [1].

Why BMS-200 Cannot Be Replaced by Generic Analogs in PD-1/PD-L1 Interaction Studies


Despite belonging to a broader class of biphenyl-based PD-L1 inhibitors, generic substitution of BMS-200 with structurally related compounds such as BMS-202 or BMS-1166 is scientifically unsound due to critical differences in potency, hydrophobicity, and binding kinetics. In the same HTRF binding assay, BMS-202 exhibits an IC50 of 654.4 nM [1], representing an 8-fold loss in potency compared to BMS-200's 80 nM IC50 . Furthermore, molecular dynamics simulations reveal that BMS-200 is significantly less hydrophobic than BMS-202, resulting in markedly different polar solvation free energy profiles that directly impact the stability of the PD-L1 dimer/inhibitor complex [2]. These differences in both in vitro potency and biophysical binding energetics mean that data obtained with BMS-200 cannot be extrapolated to BMS-202 or other analogs, necessitating procurement of the specific compound for reliable and reproducible experimental outcomes.

Quantitative Differentiation of (S)-BMS-200 Against Closest Analogs: A Procurement-Focused Evidence Guide


Potency in PD-1/PD-L1 HTRF Binding Assay: BMS-200 vs. BMS-202

In the cell-free homogeneous time-resolved fluorescence (HTRF) assay measuring disruption of the PD-1/PD-L1 protein-protein interaction, BMS-200 exhibits an IC50 of 80 nM . In contrast, its close structural analog BMS-202 demonstrates a significantly higher IC50 of 654.4 nM under comparable assay conditions [1].

Immuno-oncology PD-1/PD-L1 Small molecule inhibitor

Crystallographic Resolution: BMS-200 Provides Superior Structural Definition for Rational Design

The co-crystal structure of BMS-200 bound to the PD-L1 dimer has been solved at a resolution of 1.7 Å (PDB ID: 5N2F) [1]. This represents a significantly higher resolution compared to the BMS-202/PD-L1 complex, which was solved at 2.2 Å (PDB ID: 5J89) [1].

Structural biology X-ray crystallography Drug design

Hydrophobicity and Binding Free Energy: BMS-200 Exhibits Distinct Physicochemical Profile vs. BMS-202

Molecular dynamics simulations demonstrate that BMS-200 is less hydrophobic than BMS-202, leading to a markedly higher polar solvation free energy in the BMS-200 system. This difference in hydrophobicity directly impacts the stability of the PD-L1 dimer/inhibitor complex and is a primary determinant of the compounds' distinct binding free energies [1]. While exact cLogP values are not directly reported in the primary simulation study, the qualitative and energetic difference is unequivocally established.

Computational chemistry Molecular dynamics Drug discovery

Binding Free Energy (ΔG): BMS-200 Demonstrates Favorable Thermodynamics in PD-L1 Docking

In molecular docking studies against the PD-L1 dimer (PDB ID: 5N2F), BMS-200 serves as a positive control, exhibiting a calculated binding free energy (ΔG) of -13.988 kcal/mol [1]. This value is more favorable than the -13.051 kcal/mol calculated for a related analog (BMS-202) in the same study [1], indicating a stronger predicted binding interaction.

Computational chemistry Molecular docking Drug design

Optimal Research and Procurement Applications for (S)-BMS-200 Based on Differential Evidence


In Vitro PD-1/PD-L1 Blockade Assays Requiring Sub-100 nM Potency

BMS-200 is the preferred small molecule probe for cell-free HTRF binding assays aimed at quantifying PD-1/PD-L1 disruption. Its IC50 of 80 nM provides a robust dynamic range for dose-response studies and enables the detection of synergistic or antagonistic effects with other immune modulators. In contrast, the lower potency of BMS-202 (IC50 = 654.4 nM) would necessitate higher concentrations that could introduce solubility artifacts or off-target effects, making BMS-200 the more reliable choice for sensitive biochemical assays .

Structure-Based Drug Design and Molecular Modeling Campaigns

For computational chemists and structural biologists engaged in rational drug design, the 1.7 Å resolution co-crystal structure of BMS-200 bound to PD-L1 (PDB ID: 5N2F) offers superior atomic detail compared to the 2.2 Å structure of BMS-202 (PDB ID: 5J89). This higher resolution structure provides a more accurate template for virtual screening, de novo design, and molecular dynamics simulations, minimizing errors in predicting key binding interactions and guiding the optimization of novel PD-L1 antagonists [1].

Pharmacophore Model Development and Analog Design

The distinct hydrophobicity and binding free energy profile of BMS-200, validated by molecular dynamics simulations, makes it an essential reference compound for developing quantitative structure-activity relationship (QSAR) models and pharmacophore hypotheses. Its less hydrophobic character compared to BMS-202 influences critical drug-like properties such as solubility and aggregation potential, providing a unique data point for designing analogs with improved physicochemical properties while maintaining potent PD-L1 engagement [2].

PD-L1 Dimerization Mechanism Studies

BMS-200 is uniquely characterized as a small molecule that promotes PD-L1 dimerization as its primary inhibitory mechanism. This property, supported by both crystallographic data and molecular dynamics simulations, distinguishes it from inhibitors that solely block the PD-1 binding interface without inducing dimerization. Researchers investigating the conformational dynamics of PD-L1 and the role of dimerization in immune checkpoint blockade should prioritize BMS-200 as a chemical probe for these specific mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-200

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.